molecular formula C16H15N3O3 B2736873 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 946745-03-5

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B2736873
CAS RN: 946745-03-5
M. Wt: 297.314
InChI Key: LOKAEBNZSYIJSW-UHFFFAOYSA-N
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Description

The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a phenyl group (a six-membered carbon ring) with two methoxy groups attached .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in the synthesis and characterization of 1,3,4-oxadiazole derivatives, including "2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline," highlights the exploration of novel compounds with potential bioactive properties. Studies demonstrate the synthesis of these compounds through multistep reaction schemes, aiming to develop novel biologically active compounds. These synthesized compounds undergo screening for various activities including antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

Antimicrobial and Anti-Proliferative Activities

Further investigations into 1,3,4-Oxadiazole N-Mannich bases derived from similar compounds have demonstrated significant antimicrobial and anti-proliferative activities. These studies assess the in vitro inhibitory activities against various pathogenic bacteria and fungi, as well as their anti-proliferative effectiveness against different human cancer cell lines. Such research underscores the potential utility of these compounds in developing new antimicrobial agents and cancer therapeutics (L. H. Al-Wahaibi et al., 2021).

Anticancer Evaluation

The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have been explored for their anticancer activities. By targeting certain cancer cell lines, these compounds offer insights into the structure-activity relationships necessary for optimizing anticancer agents. The findings from these studies contribute to the broader effort to discover and develop more effective anticancer drugs (N. Polkam, S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021).

Electroluminescence and Material Science Applications

Research extends into the material sciences, where derivatives of "2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline" are synthesized for their unique electroluminescent properties. These compounds are evaluated for their potential in organic electroluminescent (EL) devices, demonstrating the versatility of 1,3,4-oxadiazole derivatives in applications beyond biomedicine, including the development of new materials for electronic and photonic devices (Hidekaru Doi, Motoi Kinoshita, & Kenji Okumoto, Y. Shirota, 2003).

Future Directions

Future research could focus on the synthesis of “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline” and its derivatives, studying their physical and chemical properties, and exploring their potential applications, particularly in the field of medicine .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKAEBNZSYIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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